molecular formula C6H11NO3 B8713757 4-Ethyl-4-hydroxymethyl-2-oxazolidinone CAS No. 162632-59-9

4-Ethyl-4-hydroxymethyl-2-oxazolidinone

Cat. No. B8713757
M. Wt: 145.16 g/mol
InChI Key: FCMBXDLFGKHPLS-UHFFFAOYSA-N
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Patent
US05817652

Procedure details

Sodium methoxide (2.2 g, Aldrich) was added to a solution of 2-amino-2-ethyl-1,3-propanediol(100.0 g, Aldrich) and diethyl carbonate (169.0 g, Aldrich) This solution was refluxed in a Dean Stark apparatus until no more EtOH was collected. The reaction mixture was cooled, added acetone(200 ml) and allowed to stand overnite at room temperature. The resulting suspension was filtered to give 81.0 g of the desired product as a beige solid. 1H NMR consistent with the proposed structure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[CH2:3][OH:4].[C:9](=O)(OCC)[O:10]CC>C[O-].[Na+].CCO>[CH2:7]([C:2]1([CH2:5][OH:6])[CH2:3][O:4][C:9](=[O:10])[NH:1]1)[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC(CO)(CO)CC
Name
Quantity
169 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Sodium methoxide
Quantity
2.2 g
Type
catalyst
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
added acetone(200 ml)
CUSTOM
Type
CUSTOM
Details
to stand overnite at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(NC(OC1)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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